molecular formula C20H36O4 B8436266 9-Octadecenedioic acid, 1,18-dimethyl ester CAS No. 13481-97-5

9-Octadecenedioic acid, 1,18-dimethyl ester

Cat. No.: B8436266
CAS No.: 13481-97-5
M. Wt: 340.5 g/mol
InChI Key: HGGLIXDRUINGBB-ONEGZZNKSA-N
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Description

9-Octadecenedioic acid, 1,18-dimethyl ester is an organic compound with the molecular formula C20H36O4. It is a diester derived from 9-octadecenedioic acid and methanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenedioic acid, 1,18-dimethyl ester typically involves the esterification of 9-octadecenedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

C18H32O4+2CH3OHC20H36O4+2H2O\text{C18H32O4} + 2\text{CH3OH} \rightarrow \text{C20H36O4} + 2\text{H2O} C18H32O4+2CH3OH→C20H36O4+2H2O

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of a catalyst and controlled temperature conditions ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: In chemistry, 9-octadecenedioic acid, 1,18-dimethyl ester is used as a precursor for the synthesis of other complex molecules. It serves as an intermediate in organic synthesis and polymer chemistry.

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its derivatives are studied for their antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, it is used as a plasticizer, lubricant, and stabilizer in the production of polymers, resins, and coatings. It also finds applications in the manufacture of adhesives, inks, and paints.

Mechanism of Action

The mechanism by which 9-octadecenedioic acid, 1,18-dimethyl ester exerts its effects depends on its chemical interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding diacid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological activity.

Comparison with Similar Compounds

    Dimethyl octadecanedioate: Similar in structure but lacks the double bond present in 9-octadecenedioic acid, 1,18-dimethyl ester.

    Dimethyl sebacate: Another diester with a shorter carbon chain and different physical properties.

Uniqueness: this compound is unique due to the presence of a double bond in its structure, which imparts distinct chemical reactivity and physical properties. This double bond allows for additional functionalization and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

13481-97-5

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

dimethyl (E)-octadec-9-enedioate

InChI

InChI=1S/C20H36O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-4H,5-18H2,1-2H3/b4-3+

InChI Key

HGGLIXDRUINGBB-ONEGZZNKSA-N

Isomeric SMILES

COC(=O)CCCCCCC/C=C/CCCCCCCC(=O)OC

Canonical SMILES

COC(=O)CCCCCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dibasic ester composition is produced in accordance with the exemplary procedure below, including a cross-metathesis reaction between methyl 9-decenoate (9-decenoic acid methyl ester, 9-DAME) and methyl 9-dodecenoate (9-dodecenoic acid methyl ester, 9-DDAME). A 1.0:1.0 mole ratio mixture of 9-DAME and 9-DDAME (332 g) is charged to a 1 L round bottom flask and heated to 60° C. Pressure is adjusted to 100 mg Hg with ChemGlass diaphragm vacuum pump model CG-4812-30/and J-Kem Scientific Digital Vacuum Regulator Model 200 and stirring is initiated with a magnetic stir bar. After the system stabilizes at desired conditions, 80 ppm of C-827 (as toluene solution) is added (t=0 min). At approximately 15-20 min, the reaction starts bubbling vigorously and the pressure rises to approximately 500 mm Hg. Pressure restabilizes at 100 mm Hg after approximately 5-10 more minutes. At 180 min, an additional 40 ppm of the catalyst C-827 (as toluene solution) is added. Subsequently, the catalyst is deactivated with 25 equivalents tris hydroxymethyl phosphine (THMP) to C-827 at 80° C. for 120 min, THMP. The catalyst is then removed by water extraction (5:1 oil to water). The composition is dried with MgSO4. Then, light FAME stripping is conducted at 1 mm Hg and approximately 100° C. The products from this reaction include a large fraction of 18:1 dibasic ester.
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